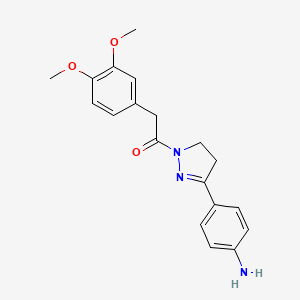![molecular formula C8H6N2O2 B13075309 Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
Furo[3,2-c]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,2-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, which imparts unique chemical and biological properties. The presence of the carboxamide group further enhances its potential for various applications, particularly in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine-based compounds . This method involves the use of rhodium catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Furo[3,2-c]pyridine-2-carboxamide has a wide range of scientific research applications:
Biology: It has been used in studies related to cellular imaging and photodynamic therapy.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of furo[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways, leading to its anticancer effects . The compound can bind to specific proteins and enzymes, inhibiting their activity and thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Furo[3,2-c]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine derivatives: These compounds also contain a fused furan and pyridine ring system but differ in the position of the fusion.
Thieno[2,3-c]pyridine derivatives: These compounds have a sulfur atom in place of the oxygen in the furan ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
furo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)7-3-5-4-10-2-1-6(5)12-7/h1-4H,(H2,9,11) |
Clé InChI |
GBJNZGDNTWILNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1OC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
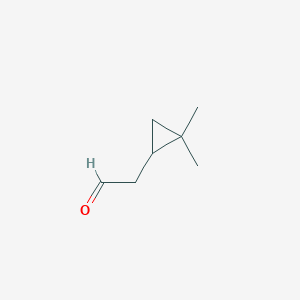
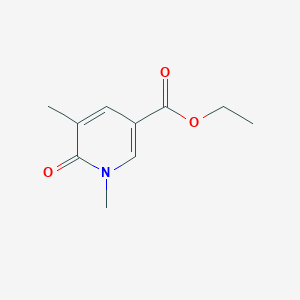
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
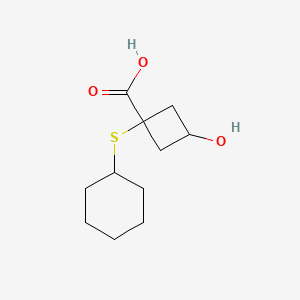
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
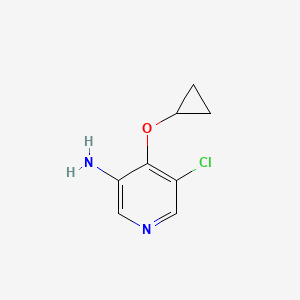
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
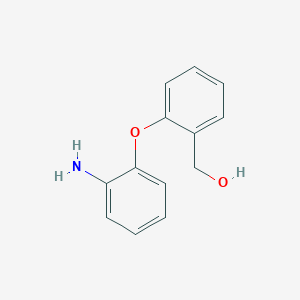
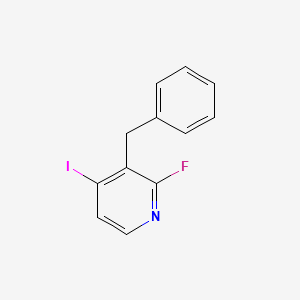
![4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13075280.png)

![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
